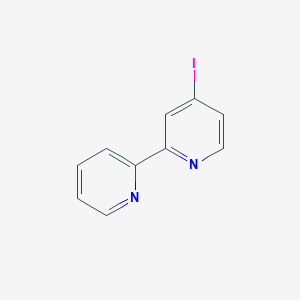

4-Iodo-2,2'-bipyridine

Description

Significance of 2,2'-Bipyridine (B1663995) Scaffolds in Coordination Chemistry and Catalysis

The 2,2'-bipyridine (bpy) scaffold is a cornerstone in the fields of coordination chemistry and catalysis. nih.gov As a bidentate chelating ligand, it readily forms stable complexes with a vast array of metal ions through its two nitrogen atoms, creating a five-membered chelate ring. wisdomlib.orgwikipedia.org This ability to coordinate with metals has made it one of the most widely used ligands in inorganic and organometallic chemistry. nih.govresearchgate.net The resulting metal-bipyridine complexes are central to fundamental studies of bonding, photochemistry, photophysics, and electrochemistry. nih.gov

The robust nature and ease of functionalization of the bipyridine framework allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net This tunability is paramount in catalysis, where bipyridine-based complexes have shown significant efficacy in a variety of reactions, including water oxidation, CO2 reduction, and various cross-coupling reactions. researchgate.net Furthermore, these scaffolds are integral to the construction of supramolecular structures, luminescent materials, and photosensitizers. researchgate.netrsc.orgnih.gov The versatility of the 2,2'-bipyridine unit has led to its description as the "most widely used ligand," a testament to its enduring importance in chemical research. nih.govresearchgate.net

The Unique Role of Halogenated Bipyridines: Focusing on 4-Iodo-2,2'-bipyridine

Halogenated bipyridines represent a crucial subclass of substituted bipyridine ligands, offering unique properties that stem from the presence of one or more halogen atoms on the bipyridine framework. researchgate.net Halogenation influences the electronic properties of the ligand, which in turn affects the characteristics of the corresponding metal complexes. Among halogenated bipyridines, this compound is a particularly valuable building block in synthetic chemistry. mdpi.com

The iodine substituent in this compound serves two primary functions. Firstly, the carbon-iodine bond is relatively weak and susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov This reactivity allows for the straightforward introduction of a wide range of functional groups at the 4-position of the bipyridine ring, enabling the synthesis of more complex and tailored ligands. This feature is instrumental in creating new materials and catalysts with specific desired properties.

Secondly, the iodine atom itself can participate in non-covalent interactions known as halogen bonding. mdpi.comnih.gov A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site. nih.gov In the case of this compound and its derivatives, the iodine atom can act as a halogen bond donor, influencing the self-assembly and crystal packing of molecules, which is a key aspect of crystal engineering and the design of functional solid-state materials. mdpi.comacs.org

Historical Context and Recent Advancements in the Study of this compound

The parent compound, 2,2'-bipyridine, was first synthesized in 1888. nih.gov The development of synthetic methods for substituted bipyridines, including halogenated derivatives, has been an ongoing area of research. nih.gov The synthesis of this compound itself is not a recent discovery, but its utility as a synthetic intermediate has led to its continued study and application in modern chemical research.

Recent advancements involving this compound have largely focused on its use as a precursor for more complex molecular architectures. For example, it has been employed in the synthesis of novel ligands for photofunctional transition metal complexes and in the development of materials for organic light-emitting diodes (OLEDs). rsc.orgrsc.org Research has also explored its use in creating new catalytic systems. For instance, metal complexes bearing ligands derived from this compound have been investigated for their catalytic activity in various organic transformations.

Furthermore, the ability of the iodo-substituent to participate in halogen bonding has been a subject of recent interest. nih.gov Studies have investigated how the iodine atom in derivatives of this compound can direct the formation of supramolecular assemblies through these specific non-covalent interactions. mdpi.com This has implications for the design of new crystalline materials with tailored structures and properties. The ongoing exploration of its reactivity and intermolecular interactions ensures that this compound will remain a relevant and valuable compound in the field of chemistry.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 160539-03-7 | C10H7IN2 | 282.08 |

| 2,2'-Bipyridine | 366-18-7 | C10H8N2 | 156.18 |

| 4,4'-Diiodo-2,2'-bipyridine | 831225-81-1 | C10H6I2N2 | 407.98 |

| 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine | 142946-79-0 | C12H6F6N2 | 292.18 |

Structure

3D Structure

Properties

CAS No. |

160539-03-7 |

|---|---|

Molecular Formula |

C10H7IN2 |

Molecular Weight |

282.08 g/mol |

IUPAC Name |

4-iodo-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H7IN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H |

InChI Key |

GUMNOUJDIYPVLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 2,2 Bipyridine and Its Precursors

Established Synthetic Pathways for the 2,2'-Bipyridine (B1663995) Core

The 2,2'-bipyridine scaffold is a fundamental component of many functional molecules. thieme-connect.com Its synthesis has been the subject of extensive research, leading to a variety of established methods. thieme-connect.comacs.org

One of the most common approaches involves the cross-coupling of two pyridine (B92270) rings . mdpi.com Reactions like the Ullmann coupling, which traditionally uses copper to couple aryl halides, have been adapted for the synthesis of symmetrical bipyridines. thieme-connect.com More modern cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, offer greater versatility and are widely used for creating both symmetrical and unsymmetrical bipyridines. mdpi.comorgsyn.org These reactions typically employ a palladium catalyst to facilitate the bond formation between a halopyridine and a pyridyl organometallic reagent. mdpi.comorgsyn.org

For instance, the Negishi coupling reaction, which couples an organozinc compound with an organic halide, is a powerful tool for preparing bipyridines due to its high yield and mild reaction conditions. orgsyn.orgwikipedia.orgchemeurope.com It demonstrates good tolerance for various functional groups. orgsyn.orgorgsyn.org Similarly, the Suzuki coupling , which utilizes a pyridyl boronic acid or ester, and the Stille coupling , which employs a pyridyl organotin reagent, have also been effectively used. mdpi.com However, the stability of 2-pyridylboron compounds has historically been a challenge for Suzuki couplings, though recent advancements have led to the development of more stable reagents. researchgate.net The toxicity of organotin compounds is a notable drawback of the Stille reaction. orgsyn.org

Another classical method for synthesizing 2,2'-bipyridine involves the reaction of pyridine with a strong base or a metal catalyst at high temperatures. For example, heating pyridine with ferric chloride or using a Raney nickel catalyst can yield 2,2'-bipyridine. orgsyn.org

Regioselective Iodination Strategies: Synthesis of 4-Iodo-2,2'-bipyridine

The introduction of an iodine atom at the 4-position of the 2,2'-bipyridine ring requires precise control over the reaction's regioselectivity. Several strategies have been developed to achieve this transformation efficiently.

Direct Iodination Approaches

Direct iodination of the 2,2'-bipyridine ring can be challenging due to the potential for multiple iodination products and the deactivation of the ring by the nitrogen atoms. However, specific reagents and conditions have been developed to favor the formation of the 4-iodo isomer. One approach involves the use of elemental iodine in the presence of an activating agent. For example, the combination of iodine and Selectfluor™ (F-TEDA-BF4) has been shown to be effective for the iodination of various aromatic compounds, with the iodine being introduced at the most electron-rich and sterically accessible positions. organic-chemistry.org Another method utilizes iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid to iodinate aromatic rings. nih.gov The reaction of 2,2'-bipyridine with iodine monochloride (ICl) can also lead to iodinated products, although controlling the position of iodination requires careful optimization of reaction conditions. The reaction of 2,2'-bipyridine with ICl3 has been reported to form a coordination complex. rsc.org

| Reagent System | Key Features |

| I₂ / F-TEDA-BF₄ | High regioselectivity, mild conditions. organic-chemistry.org |

| HIO₃ / AcOH / Ac₂O / H₂SO₄ | Effective for a range of arenes. nih.gov |

| ICl / ICl₃ | Can form coordination complexes. rsc.org |

Precursor-Based Synthesis and Derivatization (e.g., from 4,4'-dibromo-2,2'-bipyridine)

An alternative and often more controlled method for synthesizing this compound involves the use of a pre-functionalized precursor. A common strategy is to start with 4,4'-dibromo-2,2'-bipyridine. researchgate.netchemicalbook.comsemanticscholar.org This dibrominated compound can be synthesized from 2,4-dibromopyridine (B189624) through a Stille coupling reaction. researchgate.netsemanticscholar.org

The selective conversion of one of the bromine atoms to an iodine atom can be achieved through a Finkelstein reaction . This reaction typically involves treating the dibromo compound with an iodide salt, such as sodium iodide, often in the presence of a copper catalyst. mdpi.com This halogen exchange is an effective way to introduce a single iodine atom, yielding 4-bromo-4'-iodo-2,2'-bipyridine. Subsequent reactions can then be used to modify the remaining bromine atom if desired. This precursor-based approach offers excellent control over the final product's structure.

Advanced Functionalization Techniques Utilizing the Iodo Moiety

The iodo group in this compound is an excellent leaving group, making it a prime site for further molecular elaboration through various carbon-carbon and carbon-heteroatom bond-forming reactions. ambeed.com

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Sonogashira, Negishi)

The versatility of the iodo substituent is most evident in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups at the 4-position of the bipyridine ring. ambeed.comnih.gov

Suzuki-Miyaura Coupling : This reaction couples this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a highly reliable method for forming new carbon-carbon bonds and introducing aryl or vinyl substituents.

Sonogashira Coupling : This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orgbeilstein-journals.orgorganic-chemistry.org It is a powerful tool for synthesizing molecules with alkyne functionalities.

Negishi Coupling : In this reaction, an organozinc reagent is coupled with this compound using a palladium or nickel catalyst. orgsyn.orgwikipedia.orgorganic-chemistry.org The high reactivity of organozinc reagents often leads to excellent yields and broad functional group tolerance. orgsyn.org

| Coupling Reaction | Coupling Partner | Key Features |

| Suzuki-Miyaura | Boronic acid/ester | Robust and widely used for C-C bond formation. nih.govresearchgate.net |

| Sonogashira | Terminal alkyne | Introduces alkyne functionalities. nih.govwikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc reagent | High reactivity and functional group tolerance. orgsyn.orgwikipedia.orgorganic-chemistry.org |

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to attack by nucleophiles. ambeed.com In a nucleophilic substitution reaction, a nucleophile displaces the iodide ion, leading to the formation of a new bond. savemyexams.comrammohancollege.ac.in The strength of the carbon-halogen bond influences the reaction rate, with the C-I bond being the weakest among the halogens (excluding astatine), making iodo-substituted compounds highly reactive in these substitutions. savemyexams.com

Common nucleophiles include amines, alkoxides, and thiols, which can introduce nitrogen, oxygen, and sulfur-containing functional groups, respectively. The reaction conditions, such as the choice of solvent and temperature, can significantly impact the efficiency of the substitution. While direct nucleophilic aromatic substitution on an electron-rich pyridine ring can be challenging, the presence of the electron-withdrawing bipyridine system can facilitate this process.

Coordination Chemistry of 4 Iodo 2,2 Bipyridine

Binding Modes and Coordination Geometries in Metal Complexes

The 2,2'-bipyridine (B1663995) (bpy) core of 4-iodo-2,2'-bipyridine is a classic bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring. researchgate.net This fundamental binding mode is the basis for the vast majority of its coordination compounds. The geometry of the resulting complex is then determined by the coordination number and preferences of the central metal ion, as well as the steric and electronic influences of other ligands present.

For instance, with octahedral metal centers like Ru(II) or Co(II), complexes of the type [M(4-iodo-bpy)₃]²⁺ or [M(4-iodo-bpy)₂(L)₂]ⁿ⁺ (where L is another ligand) are common. acs.org In these structures, the three bipyridine ligands or a combination of bipyridine and other ligands occupy the six coordination sites around the metal, resulting in a distorted octahedral geometry. The bite angle of the bipyridine ligand, typically around 76-80°, is a key feature of this coordination. mdpi.com

Square planar geometries are observed for d⁸ metals like Pt(II) and Pd(II). In these cases, a complex might feature one this compound ligand and two other monodentate ligands, for example, [M(4-iodo-bpy)(X)₂]. The planarity of the complex can be influenced by intermolecular interactions, such as π-π stacking between the aromatic rings of the bipyridine ligands.

The iodine atom on the 4-position of the bipyridine ring can also participate in secondary interactions, such as halogen bonding. This non-covalent interaction, where the electrophilic region of the iodine atom interacts with a nucleophile, can influence the solid-state packing and supramolecular assembly of these mononuclear complexes.

A summary of representative mononuclear complexes and their geometries is presented in the table below.

| Metal Center | Ancillary Ligands | Coordination Geometry | Representative Complex Type |

| Ru(II) | Two 4-iodo-bpy, two other ligands | Octahedral | [Ru(4-iodo-bpy)₂(L)₂]ⁿ⁺ |

| Co(II) | One 4-iodo-bpy, two other ligands | Octahedral | [Co(4-iodo-bpy)(L)₂(X)₂] |

| Pt(II) | One 4-iodo-bpy, two halide ligands | Square Planar | [Pt(4-iodo-bpy)(X)₂] |

| Pd(II) | One 4-iodo-bpy, two halide ligands | Square Planar | [Pd(4-iodo-bpy)(X)₂] |

The this compound ligand is not only a building block for mononuclear complexes but also a versatile component in the construction of more complex dinuclear and polynuclear architectures. These larger structures can be formed through various strategies, often leveraging the reactivity of the iodo-substituent or employing bridging ligands in conjunction with this compound.

One common approach to forming dinuclear complexes involves the use of a bridging ligand that can connect two metal centers, each of which is also coordinated to a this compound ligand. For example, a terephthalate (B1205515) dianion can bridge two copper atoms, with each copper also being coordinated by two 2,2'-bipyridine molecules, resulting in a dinuclear complex. researchgate.net

Furthermore, the iodo-substituent itself can be a key player in forming extended structures. While not a direct bridging atom in the same way as a chloride or a cyanide might be, the potential for halogen bonding with the iodine atom can lead to the self-assembly of mononuclear units into supramolecular polynuclear chains or networks. researchgate.net

In some cases, the bipyridine ligand itself can adopt a bridging coordination mode, although this is less common than the chelating mode. More intricate polynuclear systems can be designed using ligands that incorporate multiple bipyridine units, allowing for the coordination of several metal centers within a single molecular framework.

The table below highlights different approaches to forming dinuclear and polynuclear complexes incorporating the this compound motif.

| Architecture Type | Bridging Strategy | Example |

| Dinuclear | Bridging Ligand | Two Cu(II) centers bridged by a terephthalate ligand, each with two bipyridine ligands. researchgate.net |

| Polynuclear | Halogen Bonding | Self-assembly of mononuclear units via I···X interactions. |

| Polynuclear | Multi-bipyridine Ligands | Ligands containing multiple bipyridine units coordinating to several metal ions. |

Complexation with Transition Metals (e.g., Ru, Ir, Pt, Pd, Cu, Fe, Ni, Co, Cd)

The this compound ligand readily forms complexes with a wide range of transition metals, including ruthenium, iridium, platinum, palladium, copper, iron, nickel, cobalt, and cadmium. researchgate.netacs.orgresearchgate.netgrafiati.comrsc.orgmdpi.comumn.edu The electronic and steric properties of the iodo-substituent can be harnessed to fine-tune the properties of the resulting metal complexes for specific applications.

Ruthenium complexes containing bipyridine ligands are among the most studied in inorganic chemistry, primarily due to their rich photophysical and electrochemical properties. The introduction of an iodo-substituent at the 4-position of the bipyridine ligand provides a handle for further functionalization and influences the electronic structure of the complex.

The synthesis of ruthenium(II) complexes with this compound typically involves the reaction of a suitable ruthenium precursor, such as [Ru(bpy)₂Cl₂] or [Ru(dmso)₄Cl₂], with the this compound ligand. These reactions often lead to the formation of tris-chelate complexes, such as [Ru(4-iodo-bpy)₃]²⁺, or mixed-ligand complexes like [Ru(bpy)₂(4-iodo-bpy)]²⁺.

The presence of the iodo-substituent can impact the metal-to-ligand charge transfer (MLCT) bands in the UV-visible absorption spectrum of these complexes. Furthermore, the iodo group can be used as a reactive site for post-complexation modifications, such as in palladium-catalyzed cross-coupling reactions, allowing for the construction of more elaborate molecular and supramolecular systems.

A study on ruthenium(II) complexes with halogen-substituted salicylates and bipyridine ligands demonstrated that the bond lengths between the ruthenium center and the nitrogen atoms of the bipyridine ligands are in the range of 2.000 Å to 2.055 Å. mdpi.com

Iridium(III) and platinum(II) complexes featuring this compound and its derivatives are of significant interest in the field of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs) and as phosphorescent sensors. rsc.orgutexas.edu

Cyclometalated iridium(III) complexes, often of the type [Ir(C^N)₂(N^N)]⁺ where C^N is a cyclometalating ligand and N^N is a bipyridine derivative, are known for their high phosphorescence quantum yields. The introduction of an iodo-substituent on the bipyridine ligand can be used to tune the emission color and efficiency of these complexes. For instance, the synthesis of bis(2-phenylpyridinato)-[4,4'-bis(iodoethynyl)-2,2'-bipyridine]iridium(III) hexafluorophosphate (B91526) has been reported, where the iodoethynyl moieties are introduced via post-complexation iodination. mdpi.com These iodoethynyl groups are of interest for their potential to form supramolecular structures through halogen bonding. mdpi.com

Similarly, platinum(II) complexes with this compound can exhibit interesting photophysical properties. Water-soluble cyclometalated platinum(II) complexes have been synthesized and their photophysical properties tuned for applications such as in vitro and in vivo phosphorescence lifetime imaging. rsc.org These complexes can show significant variations in their excitation and emission bands. rsc.org

The table below provides a summary of selected iridium and platinum complexes and their potential applications.

| Metal | Complex Type | Potential Application | Key Feature |

| Iridium(III) | Ir(ppy)₂(4,4'-bis(iodoethynyl)-bpy) | OLEDs, Sensors | Iodoethynyl groups for supramolecular assembly via halogen bonding. mdpi.com |

| Platinum(II) | [Pt(ppy)(4-iodo-bpy)]⁺ | Phosphorescence Lifetime Imaging | Tunable photophysical properties. rsc.org |

Palladium and nickel complexes are workhorses in modern organic synthesis, catalyzing a vast array of cross-coupling reactions. The this compound ligand can play a dual role in this context: it can act as a supporting ligand for the metal catalyst, or it can be the substrate itself in a cross-coupling reaction.

As a ligand, this compound can be used to prepare palladium and nickel catalysts for reactions such as Suzuki, Heck, and Negishi couplings. wikipedia.org The electronic properties of the iodo-substituent can influence the catalytic activity of the metal center.

More commonly, the carbon-iodine bond in this compound provides a reactive site for palladium or nickel-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of functional groups at the 4-position of the bipyridine ring. For example, the Negishi coupling of organozinc compounds with this compound, catalyzed by a palladium or nickel complex, can be used to form new carbon-carbon bonds. wikipedia.org

A key step in many of these catalytic cycles is the oxidative addition of the aryl halide (in this case, this compound) to a low-valent metal center, such as Pd(0) or Ni(0). For nickel-catalyzed reactions, the oxidative addition of aryl halides to a Ni(I)-bipyridine complex to form a Ni(III) aryl species is a proposed mechanistic step. ucla.edu

The use of this compound as a building block in catalysis is a powerful tool for the synthesis of new, functionalized bipyridine ligands, which can then be used to create novel metal complexes with tailored properties.

Copper and Iron Complexes in Redox Chemistry

Complexes of copper and iron with bipyridine-based ligands are well-known for their rich redox chemistry, where the metal center can typically cycle between different oxidation states (e.g., Cu(I)/Cu(II) and Fe(II)/Fe(III)). While specific studies focusing exclusively on the redox behavior of this compound complexes of copper and iron are not extensively detailed in the literature, the influence of the iodo-substituent can be inferred from research on related substituted bipyridine complexes.

The substituent on the bipyridine ring plays a crucial role in tuning the redox potential of the metal center. Electron-withdrawing groups, such as a halogen, generally make the ligand a poorer electron donor. This decreased electron density at the metal center makes it more difficult to oxidize. Consequently, the redox potential for the M(II)/M(III) or Cu(I)/Cu(II) couple is expected to be more positive for complexes of this compound compared to those with unsubstituted or electron-donating group-substituted bipyridines. acs.orgrsc.org

In copper chemistry, bipyridyl complexes are pivotal in developing catalysts and redox mediators. For instance, modifying the bipyridine ligand with methyl groups (electron-donating) has been shown to lower the Cu(I)/Cu(II) redox potential, which is a key parameter in applications like dye-sensitized solar cells. nih.govdyenamo.se Conversely, the electron-withdrawing nature of the iodine in this compound would anodically shift the Cu(I)/Cu(II) potential, which could be leveraged in applications requiring stronger oxidizing agents. acs.org

Iron complexes with bipyridine ligands exhibit extensive electron-transfer series where both the metal and the ligand can be redox-active. ethz.chacs.org Studies on iron bipyridine-diimine (BDI) complexes show that the ligand can accept multiple electrons, acting as an electron reservoir to supplement the redox chemistry of the iron center. ethz.chacs.org The presence of an iodo substituent on the bipyridine backbone would influence the energy levels of the ligand's molecular orbitals, thereby modulating the potentials at which these ligand-based redox events occur. The synthesis of iron(III) complexes with 2,2'-bipyridine has been reported, and their stability and reactivity are central to catalytic processes, such as the oxidation of H₂O₂. nih.govmdpi.com The electronic perturbation from the 4-iodo substituent would directly impact the catalytic activity of such iron centers.

Factors Influencing Coordination Affinity and Stability of Complexes

The stability of metal complexes formed with this compound is governed by a combination of factors, including the inherent chelate effect of the bipyridine scaffold and the electronic and steric influence of the iodo-substituent.

Chelate Effect: Like all 2,2'-bipyridine derivatives, this compound is a chelating ligand, forming a stable five-membered ring with a metal ion. This chelate effect significantly enhances the thermodynamic stability of its complexes compared to those formed with analogous monodentate pyridine (B92270) ligands. libretexts.org This increased stability is primarily an entropic effect, resulting from the displacement of multiple solvent molecules by a single chelating ligand. libretexts.org

Steric Effects: The iodine atom at the 4-position does not impart significant steric hindrance near the coordination site (the nitrogen atoms). This is in contrast to substituents at the 6,6'-positions, which can sterically clash and influence the coordination geometry and stability. nih.govacs.org Therefore, the primary influence of the 4-iodo substituent on coordination affinity and stability is electronic rather than steric.

| Factor | Description | Effect on Stability | Reference |

|---|---|---|---|

| Chelate Effect | Formation of a stable 5-membered ring upon coordination. | Increases thermodynamic stability significantly compared to monodentate ligands. | libretexts.org |

| Electronic Effect (Inductive) | The iodine atom is electron-withdrawing, reducing the basicity of the nitrogen donors. | Likely decreases the metal-ligand bond strength and thermodynamic stability compared to unsubstituted bipyridine. | rsc.org |

| Steric Effect | The substituent is at the 4-position, away from the coordination site. | Minimal steric hindrance, allowing for typical coordination geometries. | nih.govacs.org |

Supramolecular Assembly and Self-Organization Mediated by this compound Complexes

The iodine substituent on the this compound ligand is not merely a passive electronic modulator but an active participant in directing the self-assembly of its metal complexes into higher-order supramolecular structures. This is primarily achieved through specific and directional non-covalent interactions, including halogen bonding, π-π stacking, and hydrogen bonding. tandfonline.comrsc.org

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org The iodine atom in this compound, being large and polarizable, is an excellent halogen bond donor. When complexed with a metal ion, the uncoordinated nitrogen atom of a neighboring bipyridine ligand, an anion, or a solvent molecule can act as a halogen bond acceptor.

This interaction is highly directional, with the R–I···Y angle being close to 180°. acs.org In the context of crystal engineering, this predictability allows for the rational design of supramolecular architectures. For example, co-crystallization of iodo-substituted aromatic compounds with nitrogen heterocycles like 4,4'-bipyridine (B149096) has been shown to form linear polymers and complex networks driven by N···I halogen bonds. rsc.orgacs.org The strength of this interaction is significant, with N···I distances often being substantially shorter than the sum of the van der Waals radii of nitrogen and iodine. rsc.org In complexes of this compound, this halogen bonding can link individual complex units into one-, two-, or three-dimensional arrays, providing a powerful tool for controlling solid-state packing. mdpi.com

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction | N···I Distance (Å) | Reference |

|---|---|---|---|---|

| 4-iodotetrafluorophenol | 4,4'-bipyridine | O-H···N and C-I···N | Not specified | rsc.org |

| 1,3,5-triiodotrifluorobenzene | 4,4'-dimethyl-2,2'-bipyridine | C-I···N | 2.515 | acs.org |

| 4,5-diiodo-1,2,3-triazolium | 4,4'-bipyridine | C-I···N | 2.580 - 2.599 | beilstein-journals.org |

| Iodine (I₂) | 4-alkoxyphenyl-4-pyridine | N···I-I | 2.398 | rsc.org |

Hydrogen bonding provides another layer of control over the supramolecular structure. While the this compound ligand itself does not have classical hydrogen bond donors, hydrogen bonds can form via other components in the crystal, such as coordinated or lattice solvent molecules (e.g., water), or counter-ions with hydrogen bond donor/acceptor sites (e.g., carboxylates). rsc.orgresearchgate.net These hydrogen bonds can link the primary coordination units, which may already be organized by halogen bonding or π-stacking, into more complex and robust three-dimensional networks. tandfonline.comrsc.org The interplay of these multiple non-covalent forces—halogen bonding, π-π stacking, and hydrogen bonding—allows for the construction of highly organized and functional solid-state materials from metal complexes of this compound.

Catalytic Applications of 4 Iodo 2,2 Bipyridine Derived Metal Complexes

Homogeneous Catalysis

In homogeneous systems, where the catalyst and reactants are in the same phase, complexes of 4-iodo-2,2'-bipyridine and its derivatives are instrumental in a variety of synthetic transformations. The ability to tune the steric and electronic properties of the catalyst by modifying the bipyridine ligand allows for optimization of activity and selectivity. rsc.org

Palladium and nickel complexes featuring bipyridine ligands are particularly powerful catalysts for forming carbon-carbon bonds. The this compound ligand can be a precursor to the active catalyst or, in some contexts, the aryl iodide functionality on the ligand itself can participate in reactions. More commonly, related bipyridine complexes are used to catalyze reactions involving aryl iodides.

Heck Reaction: The palladium-catalyzed Heck reaction, which couples aryl halides with alkenes, is efficiently promoted by bipyridine-ligated systems. springernature.com A water-soluble and air-stable system using a Pd(NH₃)₂Cl₂/cationic 2,2'-bipyridyl catalyst has proven highly efficient for the Mizoroki-Heck coupling of various aryl iodides with acrylates in water. acs.org This system demonstrates high turnover numbers (TONs) and can be reused multiple times, highlighting its practical utility. acs.orgmdpi.com For instance, the reaction of activated aryl iodides can proceed with catalyst loadings as low as 0.0001 mol%. acs.org

Table 1: Mizoroki-Heck Reaction of Aryl Iodides with Butyl Acrylate Catalyzed by a Pd/Cationic 2,2'-Bipyridyl System

| Entry | Aryl Iodide | Catalyst Loading (mol%) | Yield (%) | TON | Reference |

| 1 | Iodobenzene | 0.001 | 98 | 98,000 | acs.org |

| 2 | 4-Iodoacetophenone | 0.0001 | 92 | 920,000 | acs.org |

| 3 | Methyl 4-iodobenzoate | 0.0001 | 85 | 850,000 | acs.org |

| 4 | 4-Iodonitrobenzene | 0.0001 | 90 | 900,000 | acs.org |

| 5 | 4-Iodotoluene | 0.01 | 95 | 9,500 | acs.org |

Suzuki-Miyaura Reaction: This cross-coupling reaction between aryl halides and boronic acids is a cornerstone of modern synthesis. Palladium complexes with bipyridine ligands are highly effective catalysts. For example, a Pd(II) dichloride complex with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) shows high efficiency for coupling aryl iodides and bromides with phenylboronic acid in aqueous solvents under aerobic conditions. cmu.edu Furthermore, encapsulating palladium nanoparticles within a bipyridine-functionalized metal-organic framework (MOF) creates a robust heterogeneous catalyst for the Suzuki-Miyaura coupling of iodobenzene, demonstrating the synergy between the ligand and the support. chemrestech.com

Sonogashira Reaction: The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is effectively catalyzed by palladium-bipyridine complexes. capes.gov.br The reaction is crucial for synthesizing conjugated systems. capes.gov.br For instance, a palladium(II) complex featuring a 2,2'-bipyridine (B1663995) ligand is an effective catalyst for coupling aryl iodo compounds with terminal alkynes. dntb.gov.ua The synthesis of functionalized bipyridine ligands themselves often employs Sonogashira coupling, reacting iodo-substituted pyridines with terminal alkynes in the presence of Pd and Cu catalysts. dntb.gov.ua

C-H Activation: Iridium complexes containing bipyridine ligands are at the forefront of C-H activation catalysis, enabling the direct functionalization of otherwise inert C-H bonds. A notable example is the iridium-catalyzed ortho-silylation of arenes directed by a hydroxyl group, which uses an [Ir(cod)OMe]₂ precursor and 4,4'-di-tert-butylbipyridine. Similarly, these iridium-bipyridine systems are premier catalysts for the borylation of arenes and heteroarenes with reagents like bis(pinacolato)diboron, providing versatile organoboron products with high regioselectivity.

Table 2: Iridium-Bipyridine Catalyzed C-H Functionalization Reactions

| Reaction Type | Catalyst System | Substrate Example | Product Example | Yield (%) | Reference |

| C-H Borylation | [Ir(OMe)(cod)]₂ / dtbpy | Benzene | Phenylboronate | 99 | |

| C-H Borylation | [Ir(cod)(OMe)]₂ / BPy-NT | Tetrahydrofuran | 2-Borylated THF | >99 | |

| C-H Silylation | [Ir(cod)OMe]₂ / dtbpy | Benzyl alcohol derivative | ortho-Silylated product | 90 | |

| C-H Iodination | [Cp*Ir(III)] complex | Benzoic Acid | ortho-Iodobenzoic acid | 85 |

Metal complexes of bipyridine are fundamental to the field of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). Copper(I) complexes coordinated with bipyridine ligands are among the most effective and widely used catalysts for this process. ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).

The mechanism involves a reversible redox process where the Cu(I)-bipyridine complex activates a dormant alkyl halide initiator to generate a radical, which then propagates by adding to a monomer like methyl methacrylate (B99206) (MMA). The resulting Cu(II)-bipyridine species deactivates the growing polymer chain, establishing an equilibrium that keeps the radical concentration low and minimizes termination reactions. The use of substituted bipyridines, such as 4,4'-disubstituted derivatives, can enhance the solubility and activity of the copper catalyst. While direct catalysis by a this compound complex is less documented, the iodo-functional group makes it an ideal candidate for creating immobilized ATRP catalysts for recyclable systems.

Table 3: Copper-Bipyridine Catalyzed Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)

| Catalyst System | Initiator | Conversion (%) | Polydispersity (Mw/Mn) | Reference |

| CuBr / 4,4'-bis(5-nonyl)-2,2'-bipyridine | p-Toluenesulfonyl chloride | ~95 | < 1.15 | |

| CuBr / Bipyridine | Disulfanediylbis initiator | >90 | 1.1 - 1.3 | |

| CuCl / Bipyridine | Alkyl halide | High | ~1.1 - 1.3 | |

| CuBr / Bipyridine | Ethyl 2-bromoisobutyrate | >70 | 1.29 - 1.52 | acs.org |

Bipyridine ligands support metals in various oxidation states, making their complexes well-suited for redox catalysis. Oxidovanadium(IV) complexes with 2,2'-bipyridine, for example, act as effective catalysts for the oxidation of alkanes and alcohols using peroxides as the oxidant. These reactions often proceed via a Fenton-type mechanism involving the generation of hydroxyl radicals.

In recent years, metallaphotoredox catalysis has emerged as a powerful strategy for organic synthesis, and bipyridine complexes of ruthenium, iridium, and nickel are central to this field. For example, visible-light irradiation of a Ni(II)-bipyridine complex can generate a catalytically active Ni(I) species capable of promoting C-O and C-N cross-coupling reactions without an external photocatalyst. Similarly, the classic [Ru(bpy)₃]²⁺ complex and its derivatives are workhorse photosensitizers that can engage in either oxidative or reductive quenching cycles to generate radical intermediates for a wide range of organic transformations.

Table 4: Redox Catalysis with Bipyridine Metal Complexes

| Reaction | Catalyst | Oxidant/Conditions | Substrate | Product | Yield (%) | Reference |

| Alkane Oxidation | [VO(bpy)Cl₂]n | H₂O₂ | Cyclohexane | Cyclohexanol | 26 | |

| Alcohol Oxidation | [VO(bpy)Cl₂]n | H₂O₂ | 2-Octanol | 2-Octanone | 26 | |

| C-O Coupling | NiCl₂·DME / Ligand L1 | 427 nm LEDs | 4-Iodobenzonitrile | C-O coupled product | 60 | |

| CO₂ Reduction | Re(bpy)(CO)₃Cl@BPy-PMO | Visible light | CO₂ | CO | - |

Heterogeneous Catalysis and Supported Systems

Immobilizing homogeneous catalysts onto solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. The iodo group on this compound is an excellent anchor for covalent attachment to various supports.

A variety of strategies have been developed to heterogenize bipyridine-based metal complexes. The iodine atom of this compound can be readily converted into other functional groups (e.g., via Sonogashira or Suzuki coupling) suitable for grafting onto a support.

Mesoporous Silica (B1680970): Bipyridine units can be incorporated directly into the framework of periodic mesoporous organosilicas (BPy-PMOs). These materials act as solid chelating ligands, allowing for the post-synthetic metalation with precursors of Ir, Rh, Ru, Pd, and other metals to create well-defined, site-isolated molecular catalysts. Alternatively, bipyridine ligands functionalized with organosilanes can be grafted onto the surface of supports like SBA-15 silica or controlled pore glass.

Nanostructured Supports: One-dimensional organosilica nanotubes containing bipyridine ligands (BPy-NTs) serve as unique platforms for immobilizing iridium complexes for C-H activation catalysis. Covalent immobilization onto magnetic nanoparticles has also been reported, facilitating catalyst recovery via an external magnet.

Porous Polymers: Microporous Organic Polymers (MOPs) and Covalent Organic Frameworks (COFs) built using bipyridine-containing monomers are excellent supports. Palladium complexes supported on a bipyridine-functionalized MOP have been synthesized via Sonogashira coupling and used for cross-coupling reactions.

The performance of these immobilized catalysts is often comparable to or even enhanced relative to their homogeneous counterparts, with the significant added benefit of reusability.

Cross-Coupling Reactions: A palladium complex supported on a bipyridine-functionalized microporous organic polymer (Pd/MOP-bipy) showed excellent activity for Suzuki-Miyaura reactions in water and Sonogashira couplings in methanol/water. The catalyst was recycled at least five times without a significant loss of activity. Similarly, palladium nanoparticles encapsulated in a bipyridine-based MOF were shown to be a true heterogeneous catalyst for Suzuki reactions, with minimal leaching and good reusability. chemrestech.com

C-H Activation: An iridium-bipyridine complex supported on SBA-15 silica was effective for the C-H borylation of various aromatic substrates. The catalyst was easily recovered and reused multiple times with only a modest decrease in activity. Iridium complexes immobilized on bipyridine-containing nanotubes also showed enhanced activity and durability compared to homogeneous analogues, attributed to the suppression of catalyst aggregation.

Redox Catalysis: Rhenium bipyridine complexes immobilized on BPy-PMO are active for the photocatalytic reduction of CO₂. The activity can be enhanced by co-immobilizing a Ru(bpy)₃²⁺ photosensitizer onto the same support, demonstrating the potential for creating sophisticated, multifunctional heterogeneous systems.

Table 5: Performance and Reusability of Supported Bipyridine Catalysts

| Catalyst System | Reaction | Substrate | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Reference |

| Pd/MOP-bipy | Suzuki-Miyaura | 4-Iodotoluene | 99 | 98 | 95 | |

| Pd/MOP-bipy | Sonogashira | Iodobenzene | 98 | 97 | 94 | |

| Ir@BPy-PMO-TMS | C-H Borylation | 1,2-Dichlorobenzene | 99 | 99 | 99 | |

| Ir-Bpy/SBA-15 | C-H Borylation | Benzene | 71 | 65 | 60 | |

| Ir-bpy-CTF | CO₂ Hydrogenation | CO₂ | 99 | 94 | 86 |

Photocatalysis and Electrocatalysis Utilizing this compound Ligands

Metal complexes containing bipyridine ligands are workhorses in photocatalysis and electrocatalysis, largely due to their robust redox stability, intense absorption in the visible spectrum, and the tunability of their photophysical and electrochemical properties through ligand modification. acs.orgiieta.org The introduction of an iodo-substituent onto the bipyridine frame can influence these properties and offers a handle for creating advanced molecular architectures.

The application of metal complexes in light-driven transformations often relies on their ability to act as photosensitizers, absorbing light to reach an excited state that can then engage in energy or electron transfer. acs.org Iridium(III) and Ruthenium(II) polypyridyl complexes are among the most common and effective photocatalysts. acs.org

While direct photocatalytic studies with this compound complexes are scarce, research on the closely related ligand 4,4′-bis(iodoethynyl)-2,2′-bipyridine highlights the potential of this class of compounds. A novel biscyclometalated Iridium(III) complex, bis(2-phenylpyridinato)-[4,4′-bis(iodoethynyl)-2,2′-bipyridine]iridium(III) hexafluorophosphate (B91526), has been synthesized and characterized. mdpi.com The synthesis involves a post-complexation iodination of the corresponding diethynyl complex, demonstrating a versatile method for introducing iodo-functionalities. mdpi.com

Such complexes are noted for their potential application in photocatalysis. researchgate.net The iodoethynyl groups are primarily introduced to act as halogen-bond donors for building supramolecular structures, but the core Ir(III) center retains its favorable emission properties, which are crucial for photoredox processes. mdpi.comresearchgate.net The combination of a photoactive metal center with a functionalized bipyridine ligand that can participate in intermolecular interactions presents a strategy for developing advanced catalytic systems. researchgate.net The table below summarizes key characterization data for this iridium complex.

Interactive Table: Characterization Data for bis(2-phenylpyridinato)-[4,4′-bis(iodoethynyl)-2,2′-bipyridine]iridium(III) hexafluorophosphate

| Property | Data | Source(s) |

|---|---|---|

| Synthesis Method | Post-complexation iodination of bis(2-phenylpyridinato-)(4,4′-diethynyl-2,2′-bipyridine)iridium(III) hexafluorophosphate using N-Iodosuccinimide (NIS) and Silver Nitrate (AgNO₃). | mdpi.com |

| Yield | 59% | mdpi.com |

| ¹H-NMR Spectroscopy | Disappearance of the ethynyl (B1212043) proton signal at ~4 ppm confirms successful iodination. Distinct upfield shifts observed for bpy protons in the 3,3′ and 5,5′ positions. | mdpi.com |

| Mass Spectrometry | Formation unequivocally proven by high-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry. | mdpi.com |

| Crystal Structure | Single-crystal X-ray diffraction confirms an almost perfect octahedral geometry around the Iridium(III) center. | mdpi.com |

The electrochemical behavior of bipyridine complexes is central to their function in electrocatalysis. iieta.org The redox potentials of these complexes can be finely tuned by modifying the bipyridine ligands. frontiersin.org Electron-donating or -withdrawing substituents alter the electron density on the ligand and the metal center, thereby shifting the potentials for both metal-based and ligand-based redox events. rsc.org

The electrochemical properties of various ruthenium(III) bipyridine complexes have been studied using cyclic voltammetry (CV). researchgate.net For example, complexes such as [Ru(bpy)Cl₃(L)] show reversible metal-based Ru(III)/Ru(II) redox couples, the potential of which is sensitive to the nature of the co-ligand L. researchgate.net The introduction of an iodo-substituent at the 4-position of the bipyridine ring would be expected to influence these redox potentials through its inductive effects.

In the broader context of redox processes, bipyridinium salts derived from 2,2'- and 4,4'-bipyridine (B149096) are investigated for applications like redox flow batteries. frontiersin.org Their electrochemical behavior, screened by cyclic voltammetry, depends heavily on the structure and substitution of the bipyridine scaffold. frontiersin.org Iron complexes with bipyridine-diimine (BDI) ligands can exhibit an extensive series of electron transfers, with the ligand itself accessing multiple oxidation states, a property known as redox non-innocence. acs.org This highlights that the bipyridine ligand is not merely a spectator but an active participant in electrochemical processes.

While specific electrocatalytic cycles involving this compound complexes are not detailed in the literature, the established principles of ligand effects on redox properties provide a clear framework for their potential. rsc.orgresearchgate.net The iodo-group can serve as a site for immobilization on an electrode surface or for building larger, bridged multinuclear complexes, which are of great interest in the development of materials for electrocatalysis.

Applications of 4 Iodo 2,2 Bipyridine Complexes in Materials Science and Photophysics

Luminescent Materials and Light-Emitting Devices (LEDs)

Complexes of 4-Iodo-2,2'-bipyridine are investigated for their potential in luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). The iodine substituent can significantly influence the photophysical properties, such as emission color, quantum efficiency, and excited-state lifetimes, which are critical parameters for device performance.

Phosphorescent emitters are crucial for high-efficiency OLEDs as they can harvest both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. researchgate.net Heavy metal complexes, particularly those of iridium(III) and platinum(II), are widely used as phosphorescent dopants. beilstein-journals.org The this compound ligand is a valuable component in the design of these emitters.

The iodine atom's primary influence is through the "heavy-atom effect," which enhances spin-orbit coupling. This increased coupling facilitates intersystem crossing (ISC) from the singlet excited state to the triplet state, a key process for efficient phosphorescence. While many studies focus on various substituted bipyridine ligands to tune the emission properties of iridium(III) and platinum(II) complexes, the incorporation of an iodo-substituent is a strategic choice to modulate these radiative decay pathways. nih.govnih.govrsc.org

The general structure of such emitters is often [M(C^N)2(N^N)]+ for iridium(III) or [Pt(C^N)(N^N)X] for platinum(II), where C^N is a cyclometalating ligand and N^N is a diimine ligand like this compound. The emission color and efficiency are tuned by modifying the electronic properties of both the cyclometalating and the diimine ligands. Introducing the iodo-substituent can lead to red-shifted emissions compared to non-halogenated analogues due to its electronic effects and influence on the molecular orbitals involved in the emissive triplet state, which is typically of a metal-to-ligand charge transfer (MLCT) character.

Below is a representative table illustrating how ligand modifications can affect the photophysical properties of phosphorescent iridium(III) complexes, based on general findings in the field.

| Complex Family | Ancillary Ligand (N^N) | Emission Color | Photoluminescence Quantum Yield (ΦPL) | Rationale for Property Tuning |

| [Ir(ppy)2(N^N)]+ | 4-Phenyl-2,2'-bipyridine | Blue-Green | Moderate | Phenyl group extends π-conjugation, lowering the LUMO energy. |

| [Ir(ppy)2(N^N)]+ | 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) | Blue | High | Electron-donating groups raise the energy of the emissive state. |

| [Ir(ppy)2(N^N)]+ | This compound | Green-Yellow (Predicted) | Potentially enhanced | The heavy iodine atom can increase spin-orbit coupling, potentially boosting phosphorescence efficiency. |

Note: This table is illustrative and based on established principles in the design of phosphorescent complexes. ppy stands for 2-phenylpyridine.

Photosensitizers are molecules that, upon light absorption, can transfer their energy to other molecules. A crucial application is in photodynamic therapy (PDT), where a photosensitizer generates cytotoxic singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂) to destroy cancer cells. nih.govodu.edu Ruthenium(II) polypyridyl complexes are particularly effective as ¹O₂ sensitizers due to their strong absorption in the visible spectrum and long-lived triplet excited states. nih.govresearchgate.net

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). For a complex to be an effective sensitizer, it must efficiently populate its triplet excited state (high intersystem crossing yield) and have a triplet state energy higher than that of singlet oxygen (94 kJ/mol). The heavy-atom effect from the iodine in this compound can be advantageous here as well. By promoting ISC, it can increase the population of the triplet state available for energy transfer to ³O₂.

Ruthenium(II) complexes of the type [Ru(N^N)3]2+ or [Ru(N^N')2(N^N)]2+ are widely studied. When this compound is used as a ligand, it is expected to enhance the ΦΔ value compared to its non-iodinated counterparts. nih.gov

The table below shows typical singlet oxygen quantum yields for some Ru(II) bipyridine complexes, highlighting the potential impact of ligand design.

| Complex | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference Standard |

| [Ru(bpy)3]2+ | Acetonitrile | 0.56 - 0.57 | Standard |

| [Ru(phen)3]2+ | Acetonitrile | ~0.36 | [Ru(bpy)3]2+ |

| [Ru(bpy)2(pPDI)]2+ | Acetonitrile | 0.26 | [Ru(bpy)3]2+ |

Data derived from studies on related photosensitizers. unesp.brnih.gov bpy = 2,2'-bipyridine (B1663995), phen = 1,10-phenanthroline, pPDI = N,-(5-amino-1,10-phenantroline)perylene-3,4,9,10-tetracarboximonoimide.

The introduction of this compound as a ligand in such systems would be a rational strategy to further optimize ΦΔ for applications in PDT or photocatalysis.

Sensor Technologies and Chemosensing Platforms

The this compound ligand provides a versatile scaffold for constructing chemosensors. Its bipyridine unit serves as an excellent metal-ion binding site, while the iodine atom can act as a halogen bond donor, enabling the recognition of anions.

Fluorescent chemosensors for metal ions are designed to signal the presence of a specific ion through a change in their optical properties, such as fluorescence intensity or color. mdpi.comnih.govepa.gov Bipyridine-containing molecules are frequently used as the recognition part (receptor) of a sensor because they can selectively bind to a wide range of metal ions. nih.gov

While many bipyridine derivatives have been explored for this purpose, the 4-iodo derivative can be integrated into a sensor architecture where the iodo-group helps to fine-tune the electronic properties of the associated fluorophore. The binding of a metal ion to the bipyridine nitrogen atoms alters the internal charge transfer (ICT) characteristics of the molecule, leading to a detectable optical response. The electron-withdrawing nature of the iodine atom can influence the energy levels of the sensor, thereby affecting the selectivity and sensitivity towards different metal ions like Pb²⁺, Hg²⁺, or Cu²⁺. nih.gov

The recognition and sensing of anions is a significant goal in supramolecular chemistry due to their importance in biological and environmental systems. acs.org A key strategy for anion recognition is the use of halogen bonding (XB). jyu.fi A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the XB donor) attracts a Lewis base, such as an anion. rsc.org

The iodine atom in this compound is a potent XB donor. When this ligand is incorporated into a larger molecular structure, such as a rotaxane or a macrocycle, the iodine atom can be precisely positioned to form a binding pocket for anions like iodide (I⁻), bromide (Br⁻), or chloride (Cl⁻). nih.govrsc.org The strength and selectivity of the interaction can be tuned by the molecular context. rsc.org Binding of the anion to the iodine atom can be transduced into a readable signal if the receptor is coupled to a signaling unit, such as a fluorophore or a redox-active group like a ruthenium(II) polypyridyl complex. nih.gov

| Receptor Type | Interaction | Target Anion | Sensing Mechanism |

| Iodo-triazole Rotaxane | Halogen Bonding | Iodide (I⁻) | Luminescence Quenching |

| Aza-BODIPY with Iodo-groups | Halogen Bonding | Halides (Cl⁻, Br⁻, I⁻) | Near-IR Absorbance/Fluorescence Change |

| Pyridinium-iodotriazolium Rotaxane | Charge-Assisted Halogen Bonding | Halides (Cl⁻, Br⁻, I⁻) | NMR Chemical Shift |

This table summarizes findings from halogen-bonding based anion sensors to illustrate the principles that would apply to a this compound system. rsc.orgnih.govrsc.org

Beyond simple ion sensing, the this compound unit is a powerful building block for constructing complex molecular recognition systems and supramolecular assemblies. The molecule possesses two distinct recognition sites: the Lewis basic nitrogen atoms of the bipyridine ring and the Lewis acidic iodine atom (halogen bond donor).

This dual functionality allows it to participate in predictable and directional noncovalent interactions. For example, the nitrogen atoms can coordinate to metal ions or act as hydrogen bond acceptors, while the iodine atom can form robust halogen bonds with neutral or anionic Lewis bases. acs.orgnih.gov This "orthogonal" binding capability is highly desirable in crystal engineering and supramolecular chemistry, as it allows for the programmed self-assembly of complex, multi-component architectures. nsf.gov By combining halogen bonding with metal coordination or hydrogen bonding, researchers can create intricate 1D, 2D, or 3D networks with tailored structures and properties.

Molecular Switches and Logic Gates

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or an electrical potential. nih.govresearchgate.net Bipyridine complexes, particularly those of ruthenium, are well-studied for their potential as molecular light switches. researchgate.net While direct research on this compound complexes in this specific application is not extensively documented, the principles underlying the behavior of analogous ruthenium-bipyridine complexes can be extrapolated.

The switching mechanism in many ruthenium-bipyridine complexes is based on the modulation of their luminescence properties. utwente.nl For instance, some ruthenium(II) bipyridine complexes exhibit pH-induced "off-on-off" luminescence switching. nih.gov The introduction of an iodo-substituent at the 4-position of the bipyridine ligand can influence the electronic properties of the complex, potentially altering the pKa values of the ligand and thereby the pH range over which switching occurs.

Furthermore, the concept of molecular logic gates, which perform logical operations at the molecular level, has been realized using various chemical and biological molecules. nih.govrsc.orgmdpi.comnih.gov These gates operate based on specific inputs (e.g., chemical species, light) that trigger a measurable output (e.g., fluorescence). nih.gov While specific examples of this compound in molecular logic gates are not prominent in the literature, the functionalizability of the iodo-group offers a potential avenue for integrating these complexes into more complex logic systems. For example, the iodo-group could serve as a synthetic handle to link the bipyridine complex to other molecular components, creating multi-input logic gates.

Table 1: Examples of Molecular Switching Behavior in Bipyridine-based Systems (Analogous to this compound applications)

| Complex Type | Stimulus | Switching Mechanism | Potential Application |

| Ruthenium(II) bipyridine complexes | pH | Luminescence "off-on-off" | pH sensors |

| Iron(II) spin crossover complexes | Temperature, Light | Change in spin state | Memory devices |

| Azobenzene-bipyridine conjugates | Light | trans-cis isomerization | Photoswitches |

Self-Assembled Monolayers and Surface Functionalization

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. mdpi.com They are a critical tool for modifying the properties of surfaces for applications in electronics, sensing, and biocompatible materials. nih.govrsc.org Bipyridine derivatives have been shown to form ordered SAMs on various substrates, including gold and graphite. researchgate.netmdpi.com

The this compound molecule is particularly interesting for surface functionalization due to the reactivity of the carbon-iodine bond. The iodo-group can participate in a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, which allows for the covalent attachment of the bipyridine unit to a surface or to other molecules. mdpi.com This provides a robust method for creating functionalized surfaces with well-defined structures.

For instance, a surface could first be modified with a molecule containing a terminal alkyne. Subsequently, a this compound complex could be attached to this surface via a Sonogashira coupling reaction. This strategy allows for the precise placement of metal complexes on a surface, which is crucial for the development of molecular electronic devices and sensors. rsc.org

The ability of bipyridine ligands to coordinate with metal ions can also be exploited in the formation of SAMs. A bipyridine-functionalized surface can be used to capture metal ions from solution, creating a metal-complex-modified surface. The electronic and photophysical properties of these surface-bound complexes can then be harnessed for various applications.

Table 2: Potential Strategies for Surface Functionalization using this compound

| Functionalization Strategy | Reaction Type | Substrate | Potential Application |

| Covalent attachment | Sonogashira coupling | Alkyne-terminated surface | Molecular electronics |

| Covalent attachment | Suzuki coupling | Boronic acid-functionalized surface | Catalytic surfaces |

| Coordination chemistry | Metal-ligand binding | Metal surface | Sensors |

Photochromic and Electrochromic Materials

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light, while electrochromic materials exhibit a reversible color change in response to an applied electrical potential. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.comccsenet.org Bipyridine-based systems have shown significant promise in both of these areas. nih.gov

The photochromic behavior of materials containing 4,4'-disubstituted-2,2'-bipyridines has been reported. nih.gov In one study, a 2,2'-bipyridine-4,4'-dibutyl ester was found to exhibit reversible photochromism in the presence of a sulfur trioxide source, changing from yellow to magenta upon irradiation with 395 nm light. nih.gov The electronic nature of the substituent at the 4-position plays a crucial role in the photochromic properties. The electron-withdrawing nature of the iodo-substituent in this compound is expected to influence the energy of the molecular orbitals involved in the photochromic transition, potentially leading to different colors and switching characteristics compared to alkyl-substituted derivatives.

Coordination polymers constructed from 4,4'-bipyridine (B149096) derivatives have also been shown to exhibit photochromism. nih.govsemanticscholar.orgresearchgate.net These materials consist of metal centers linked by bipyridine ligands to form extended networks. The photochromic response in these systems can arise from transformations within the ligand itself or from photoinduced electron transfer between the metal and the ligand.

In the field of electrochromism, thin films of metal-organic frameworks (MOFs) containing bipyridine-based linkers have demonstrated reversible color changes. northwestern.edu The electrochromic switching in these materials is often due to a one-electron redox reaction at the bipyridine linker. The redox potential of the bipyridine ligand is sensitive to the nature of its substituents. The iodo-group, being electron-withdrawing, would be expected to make the reduction of the this compound ligand more difficult, thus shifting the switching potential to more negative values compared to unsubstituted bipyridine. This allows for the tuning of the electrochromic device's operating voltage.

Table 3: Photophysical and Electrochemical Properties of Substituted Bipyridine Systems

| Compound/Material Type | Property | Key Findings |

| 2,2'-bipyridine-4,4'-dibutyl ester + SO₃ | Photochromism | Reversible color change from yellow to magenta upon UV irradiation. nih.gov |

| Coordination polymers with 4,4'-bipyridine-N,N'-dioxide | Photochromism | Exhibits photochromism and, in some cases, white-light emission. nih.govsemanticscholar.orgresearchgate.net |

| MOF thin film with pyrene-based bipyridine linkers | Electrochromism | Reversible switching between yellow and deep blue. northwestern.edu |

Advanced Characterization Techniques for 4 Iodo 2,2 Bipyridine and Its Metal Complexes in Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the electronic and vibrational characteristics of 4-Iodo-2,2'-bipyridine and its derivatives. These methods provide valuable insights into bonding, purity, and the local environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms in this compound and its metal complexes.

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) rings exhibit characteristic chemical shifts and coupling patterns. The introduction of the electron-withdrawing iodine atom at the 4-position influences the electron density of the pyridine ring, leading to downfield shifts of the adjacent protons compared to unsubstituted 2,2'-bipyridine (B1663995). Upon coordination to a metal center, significant changes in the ¹H NMR spectrum are observed. The chemical shifts of the bipyridine protons are typically shifted further downfield due to the deshielding effect of the metal ion and changes in the electronic structure of the ligand. nih.govresearchgate.net

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. rsc.org The spectrum of this compound will display distinct signals for each chemically non-equivalent carbon atom. The carbon atom directly bonded to the iodine (C4) is expected to show a characteristic chemical shift, influenced by the heavy atom effect of iodine. spectrabase.com The chemical shifts of the other pyridine carbons are also affected by the iodo-substituent. Upon complexation, the ¹³C NMR signals of the bipyridine ligand undergo shifts that reflect the coordination to the metal center.

| Technique | Typical Observations for this compound and its Complexes |

|---|---|

| ¹H NMR | - Aromatic protons typically appear in the 7.0-9.0 ppm range.

|

| ¹³C NMR | - Aromatic carbons resonate between 120-160 ppm.

|

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. thermofisher.com For this compound, these techniques are used to identify characteristic functional group vibrations and to probe the effects of metal coordination. researchgate.net

The IR spectrum of this compound is expected to show characteristic bands for C-H, C=N, and C=C stretching and bending vibrations of the pyridine rings. The C-I stretching vibration will appear in the far-infrared region, typically at a low frequency. Upon coordination to a metal, the vibrational frequencies of the bipyridine ligand are altered. Notably, the C=N and C=C stretching vibrations often shift to higher frequencies, indicating a strengthening of these bonds upon complexation. New bands corresponding to the metal-ligand (M-N) vibrations can be observed in the low-frequency region of the spectrum.

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying symmetric vibrations. orientjchem.org In the case of this compound and its complexes, Raman spectra can provide additional information about the skeletal vibrations of the bipyridine ligand and the metal-ligand bonds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|

| C-H stretching (aromatic) | 3100-3000 | Characteristic of the pyridine rings. |

| C=N stretching | 1610-1570 | Sensitive to metal coordination; often shifts to higher frequency. |

| C=C stretching (ring) | 1580-1400 | Multiple bands are observed for the pyridine rings. |

| C-H in-plane bending | 1300-1000 | Provides information about the substitution pattern. |

| C-H out-of-plane bending | 900-700 | Characteristic of the aromatic system. |

| C-I stretching | 600-500 | Expected in the far-IR region. |

| M-N stretching | 500-300 | Observed in metal complexes, provides direct evidence of coordination. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Spectroscopy

UV-Vis absorption and luminescence spectroscopy are powerful tools for investigating the electronic transitions in this compound and, particularly, its metal complexes. nih.gov The free ligand exhibits intense π→π* transitions in the ultraviolet region. Upon coordination to a transition metal, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. rsc.org The energy and intensity of these MLCT bands are sensitive to the nature of the metal, the solvent, and the substituents on the bipyridine ligand.

Many metal complexes of 2,2'-bipyridine and its derivatives are luminescent. instras.commdpi.com Rhenium(I) and Ruthenium(II) complexes, for instance, are well-known for their strong photoluminescence. nih.govnih.govnih.gov The emission in these complexes typically originates from the lowest-lying triplet MLCT state (³MLCT). The luminescence properties, including the emission wavelength, quantum yield, and lifetime, are highly dependent on the structure of the complex and its environment. The presence of a heavy atom like iodine in the this compound ligand can influence the photophysical properties through the heavy-atom effect, which may enhance intersystem crossing and affect the luminescence lifetime and quantum yield. researchgate.net

| Technique | Typical Observations for this compound Metal Complexes |

|---|---|

| UV-Vis Absorption | - Intense ligand-centered (LC) π→π* transitions in the UV region (<350 nm).

|

| Luminescence (Emission) | - Often broad and structureless emission from a ³MLCT excited state.

|

Mass Spectrometry (ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the composition of this compound and its metal complexes. scripps.edu Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are particularly well-suited for the analysis of these compounds, as they minimize fragmentation and allow for the observation of the intact molecular ion or pseudomolecular ion. researchgate.net

ESI-MS is commonly used for the analysis of metal complexes from solution. purdue.edu The technique typically generates ions by protonation or adduction with other cations (e.g., Na⁺, K⁺), allowing for the determination of the molecular weight of the complex. For cationic metal complexes, the ESI-MS spectrum will show a peak corresponding to the intact cation.

MALDI-Time-of-Flight (TOF) mass spectrometry is another powerful technique, especially for less soluble or higher molecular weight compounds. researchgate.net The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. The TOF analyzer then separates the ions based on their mass-to-charge ratio.

| Technique | Information Obtained | Typical Ions Observed for a Complex [M(4-Iodo-bpy)Lₙ]⁺ |

|---|---|---|

| ESI-MS | Molecular weight confirmation, stoichiometry of the complex. | [M(4-Iodo-bpy)Lₙ]⁺, [M(4-Iodo-bpy)Lₙ + H]⁺, [M(4-Iodo-bpy)Lₙ + Na]⁺ |

| MALDI-TOF MS | Precise molecular weight determination, analysis of mixtures. | [M(4-Iodo-bpy)Lₙ]⁺, fragment ions under higher laser energy. |

Structural Elucidation

While spectroscopic methods provide valuable information about the connectivity and electronic properties of molecules, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement in the solid state.

X-ray Crystallography of Single Crystals

In the solid state, free 2,2'-bipyridine typically adopts a planar trans-conformation. researchgate.net Upon coordination to a metal, the ligand is forced into a cis-conformation to chelate the metal ion. X-ray crystallography of metal complexes of this compound would reveal the coordination number and geometry of the metal ion (e.g., octahedral, square planar, tetrahedral), as well as the precise bond distances between the metal and the nitrogen atoms of the bipyridine ligand. Furthermore, the crystal structure analysis provides insights into intermolecular interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, which govern the packing of the molecules in the crystal lattice. researchgate.net

| Parameter | Information Provided | Typical Values/Observations for Bipyridine Complexes |

|---|---|---|

| Coordination Geometry | Arrangement of ligands around the metal center. | Octahedral for [M(bpy)₃]ⁿ⁺, Square planar for Pt(II)/Pd(II) complexes. |

| M-N Bond Lengths | Distance between the metal and coordinating nitrogen atoms. | Typically in the range of 2.0 - 2.2 Å, depending on the metal and its oxidation state. |

| Bite Angle (N-M-N) | Angle formed by the two coordinating nitrogen atoms and the metal. | Usually less than 90° for five-membered chelate rings (around 78-82°). |

| Intermolecular Interactions | Forces holding the molecules together in the crystal. | π-π stacking between bipyridine rings, C-H···X hydrogen bonds, halogen bonds involving the iodine atom. |

Powder X-ray Diffraction (PXRD) for Bulk Materials

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline bulk materials. While single-crystal X-ray diffraction provides the most definitive atomic-level structure, obtaining suitable single crystals can be challenging. PXRD serves as a crucial tool to analyze the bulk sample, confirming phase purity, identifying crystalline phases, and determining unit cell parameters. researchgate.neticdd.com The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline solid.

For newly synthesized batches of this compound or its metal complexes, PXRD is used to verify that the bulk material corresponds to the desired crystalline phase and is free from amorphous content or crystalline impurities. The well-defined, sharp peaks in a PXRD pattern are indicative of a well-ordered crystalline material. In the field of coordination polymers and metal-organic frameworks, PXRD is indispensable for confirming that the structure determined from a single crystal is representative of the entire bulk sample.

Furthermore, in situations where single crystals are unattainable, modern computational methods combined with high-resolution PXRD data can allow for the ab initio determination of crystal structures directly from the powder sample. rsc.org This involves indexing the diffraction pattern to determine the unit cell, followed by structure solution and refinement using techniques like Rietveld analysis.

Electrochemical Characterization

Electrochemical methods are fundamental for probing the redox properties of this compound and its metal complexes. These techniques provide insights into the energies of molecular orbitals and the stability of different oxidation states, which are critical for applications in catalysis, sensing, and molecular electronics.

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for studying redox-active molecules. In a CV experiment, the potential applied to a working electrode is scanned linearly in a triangular waveform, and the resulting current is measured. The resulting plot, a voltammogram, reveals the potentials at which the species is oxidized or reduced.

Metal complexes of bipyridine ligands are known to exhibit rich electrochemistry. iieta.org Typically, they display a reversible, one-electron oxidation process associated with the metal center (e.g., Ru(II)/Ru(III)) and multiple, successive one-electron reductions localized on the π-system of the bipyridine ligands. utexas.eduresearchgate.netnih.gov

The introduction of an iodo-substituent at the 4-position of the bipyridine ligand significantly influences these redox potentials. Due to the electron-withdrawing inductive effect of iodine, the this compound ligand is more easily reduced than its unsubstituted counterpart. Consequently, the ligand-based reduction potentials in its metal complexes are shifted to less negative values. Conversely, the metal-centered oxidation becomes more difficult, shifting the oxidation potential to a more positive value. These shifts can be quantified by comparing the CV data of the iodinated complex with an analogous unsubstituted bipyridine complex under identical conditions.

| Ligand (L) | Process | E1/2 (V vs. Fc/Fc+) | Description |

|---|---|---|---|

| 2,2'-Bipyridine | MIII/MII | +1.25 | Metal-centered oxidation |

| L0/-1 | -1.35 | First ligand-centered reduction | |

| L-1/-2 | -1.57 | Second ligand-centered reduction | |

| L-2/-3 | -1.80 | Third ligand-centered reduction | |

| This compound | MIII/MII | +1.32 | Metal-centered oxidation (anodically shifted) |

| L0/-1 | -1.28 | First ligand-centered reduction (cathodically shifted) | |

| L-1/-2 | -1.50 | Second ligand-centered reduction (cathodically shifted) | |

| L-2/-3 | -1.74 | Third ligand-centered reduction (cathodically shifted) |

Spectroelectrochemistry combines spectroscopic measurements with electrochemical control, allowing for the characterization of species generated at an electrode surface. By recording UV-visible-NIR or infrared spectra as a function of applied potential, it is possible to identify the electronic and structural changes that occur upon oxidation or reduction.

For a ruthenium complex of this compound, applying an oxidative potential corresponding to the Ru(II)/Ru(III) couple would lead to the disappearance of the characteristic Metal-to-Ligand Charge Transfer (MLCT) absorption band in the visible region. rsc.org This provides direct evidence that the oxidation is metal-centered. Conversely, when the potential is swept to negative values to generate the reduced forms of the complex, new absorption bands appear. The growth of these bands, often in the visible or near-infrared (NIR) regions, can be assigned to the π←π transitions of the newly formed bipyridine radical anion (bpy•⁻), confirming that the reduction is ligand-based. reading.ac.ukacs.org This technique is powerful for unambiguously assigning redox processes and characterizing the electronic structure of transient or stable redox states. researchgate.net

Microscopic Techniques